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molecular formula C2HAgF3O2 B1329569 Silver trifluoroacetate CAS No. 2966-50-9

Silver trifluoroacetate

Cat. No. B1329569
M. Wt: 221.89 g/mol
InChI Key: ZYXPMOIHQRKWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381824B2

Procedure details

I2 (40.9 g, 161.1 mmol) was dissolved in CHCl3 (850 mL) with stirring over 1 hour. The solution was added slowly into a reaction mixture of 3-methoxyphenol 5-A (20 g, 161.1 mmol) and silver trifluoroacetate in 200 mL CHCl3 over 1.5 hours. The reaction was stirred at room temperature for 16 hours. Solids were removed by filtration. The filtrate was washed with 5% Na2S2O3(500 mL), saturated NaHCO3, brine, dried over MgSO4 and concentrated. The crude mixture was triturated with carbon tetrachloride to give 2-iodo-5-methoxyphenol 5-B (13.6 g) as a white solid. The remaining crude products were purified by silica gel column chromatography eluted with CH2Cl2to give 28.2 g of compound 5-B.
Name
Quantity
40.9 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
silver trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1>C(Cl)(Cl)Cl.FC(F)(F)C([O-])=O.[Ag+]>[I:1][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][C:7]=1[OH:11] |f:3.4|

Inputs

Step One
Name
Quantity
40.9 g
Type
reactant
Smiles
II
Name
Quantity
850 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
silver trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with 5% Na2S2O3(500 mL), saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was triturated with carbon tetrachloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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